molecular formula C11H12BrN3O2S B598410 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide CAS No. 1199773-26-6

4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B598410
CAS No.: 1199773-26-6
M. Wt: 330.2
InChI Key: VUMXAXLUEPRPNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide (CAS 1199773-26-6) is a chemical compound with the molecular formula C11H12BrN3O2S and a molecular weight of 330.20 g/mol . It belongs to a class of compounds featuring a pyrazole core linked to a benzenesulfonamide group, a structure known to be of significant interest in medicinal chemistry. While specific biological data for this exact compound is limited, closely related structural analogues have demonstrated promising pharmacological properties. For instance, research on 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives has shown that these compounds can exhibit an antileishmanial profile, with some demonstrating activity against Leishmania infantum and Leishmania amazonensis that is comparable to the reference drug pentamidine, but with lower cytotoxicity . Furthermore, pyrazole-sulfonamide hybrids are investigated as potential inhibitors for various enzymatic targets. Patent literature indicates that similar pyrazole-containing compounds have been designed and evaluated as phosphodiesterase 4 (PDE4) inhibitors, suggesting a potential application for this chemical scaffold in developing therapies for inflammatory diseases and neurological disorders . The presence of the bromine atom on the pyrazole ring offers a versatile handle for further synthetic modification via cross-coupling reactions, making this compound a valuable building block for the construction of more complex molecules for drug discovery and chemical biology research. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(4-bromopyrazol-1-yl)-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O2S/c1-14(2)18(16,17)11-5-3-10(4-6-11)15-8-9(12)7-13-15/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMXAXLUEPRPNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682103
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-26-6
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199773-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Bromo-1H-pyrazole

4-Bromo-1H-pyrazole is synthesized via cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes under basic conditions. Alternatively, direct bromination of pyrazole using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C achieves regioselective substitution at the 4-position.

Table 1: Bromination of Pyrazole

ReagentSolventTemperature (°C)Yield (%)
NBSDMF0–565–75
Br₂CCl₄2550–60

Synthesis of 4-Chloro-N,N-dimethylbenzenesulfonamide

4-Chloro-N,N-dimethylbenzenesulfonamide is prepared via sulfonylation of 4-chloroaniline with dimethylsulfamoyl chloride in pyridine. The electron-withdrawing sulfonamide group activates the aromatic ring for subsequent substitution.

Coupling Reaction

The pyrazole nucleophile attacks the activated chloroarene under basic conditions (e.g., NaH in DMF at 100°C for 12–24 h). The sulfonamide’s electron-withdrawing nature facilitates displacement of the chloride by the deprotonated pyrazole.

Table 2: NAS Reaction Parameters

BaseSolventTemperature (°C)Time (h)Yield (%)
NaHDMF1002470–80
K₂CO₃DMSO1201865–75

Suzuki-Miyaura Cross-Coupling

Boronic Acid Preparation

(4-(N,N-Dimethylsulfamoyl)phenyl)boronic acid is synthesized via lithiation of 4-bromo-N,N-dimethylbenzenesulfonamide followed by treatment with triisopropyl borate.

Coupling with 4-Bromo-1H-pyrazole

A palladium catalyst (e.g., Pd(PPh₃)₄) mediates the coupling between the boronic acid and 4-bromo-1H-pyrazole in a mixed solvent system (THF/H₂O) with Na₂CO₃ as the base.

Table 3: Suzuki Coupling Optimization

CatalystBaseSolventYield (%)
Pd(PPh₃)₄Na₂CO₃THF/H₂O85–90
PdCl₂(dppf)K₃PO₄DME/H₂O80–85

Buchwald-Hartwig Amination

Reaction Setup

4-Bromo-N,N-dimethylbenzenesulfonamide undergoes C–N coupling with 1H-pyrazole using Pd(OAc)₂/Xantphos as the catalytic system. The pyrazole’s nitrogen acts as the nucleophile, displacing bromide under microwave irradiation.

Table 4: Buchwald-Hartwig Conditions

LigandTemperature (°C)Time (h)Yield (%)
Xantphos120675–80
BINAP110870–75

Post-Coupling Bromination

The coupled product (4-(1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide) is brominated at the pyrazole’s 4-position using NBS in acetonitrile, achieving >90% regioselectivity.

Multi-Step Synthesis via Intermediate Formation

Newman-Kwart Rearrangement

A thiocarbamate intermediate is formed by reacting 4-hydroxy-N,N-dimethylbenzenesulfonamide with dimethylcarbamothioic chloride. Thermal rearrangement (250°C, 2 h) yields the thiol derivative, which is oxidized to the sulfonamide.

Pyrazole Integration

The thiol intermediate undergoes nucleophilic substitution with 4-bromo-1H-pyrazole under basic conditions, followed by oxidation with 3-chloroperbenzoic acid to yield the final product.

Comparative Analysis of Methods

Table 5: Method Efficiency Comparison

MethodYield (%)Purity (%)Scalability
NAS70–8095Moderate
Suzuki Coupling85–9098High
Buchwald-Hartwig75–8097Moderate
Multi-Step Synthesis60–6590Low

The Suzuki-Miyaura approach offers superior yield and purity, while NAS is cost-effective for small-scale production. Buchwald-Hartwig amination requires stringent anhydrous conditions but achieves high regioselectivity.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in NAS, whereas ethereal solvents (THF, DME) improve catalyst stability in cross-couplings.

Catalytic Systems

Pd-based catalysts with bulky ligands (e.g., Xantphos) suppress homo-coupling byproducts in Suzuki reactions.

Temperature Control

Microwave-assisted synthesis reduces reaction times by 50–70% while maintaining yields ≥85% .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would need to be optimized.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Substitution: Products would include derivatives where the bromine atom is replaced by the nucleophile.

    Oxidation and Reduction: Products would depend on the specific reagents and conditions used, potentially leading to various oxidized or reduced forms of the compound.

Scientific Research Applications

4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide would depend on its specific application:

    Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.

    Receptor Modulation: It could modulate receptor activity by binding to receptor sites and altering their conformation or signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Pyrazole) Sulfonamide Group Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups (IR Bands, cm⁻¹)
Target Compound 4-Bromo N,N-dimethyl 344.19 Not reported Not reported SO₂ (1162–1335)
4-Bromo-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide (Compound 15) 4-Bromo 1,3,5-trimethylpyrazol-4-yl 344.01 Not reported 76 Not reported
Compound 16 4-Bromo, 3-(4-bromophenyl) Benzenesulfonamide 620.36 200–201 79.3 SO₂ (1162–1335), C=O (1653)
4-Bromo-N-(1,3-dimethylpyrazol-5-yl)-2-fluorobenzenesulfonamide 4-Bromo, 1,3-dimethyl 2-Fluoro 348.19 Not reported Not reported Not reported
4-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylbenzenesulfonamide 4-Bromo N-cyclopropyl 367.24 Not reported Not reported Not reported

Key Observations

Substituent Effects

  • Sulfonamide Nitrogen Substitution: N,N-Dimethyl (target compound): Enhances lipophilicity and steric bulk compared to N-cyclopropyl or unsubstituted sulfonamides.

Spectroscopic Features

  • IR Spectroscopy : Sulfonamide analogs consistently exhibit SO₂ asymmetric and symmetric stretching bands at 1162–1335 cm⁻¹ , confirming the sulfonamide group . Carbonyl (C=O) bands at 1653–1670 cm⁻¹ are observed in compounds with oxo-indole moieties (e.g., Compound 16 ).

Biological Activity

4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C11H12BrN3O2SC_{11}H_{12}BrN_{3}O_{2}S, characterized by the presence of a pyrazole ring, a sulfonamide group, and a bromine substituent. The molecular structure can be represented as follows:

SMILES C(C)(C)N(S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(C2=Br)N)C\text{SMILES }C(C)(C)N(S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(C2=Br)N)C

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been identified as a bradykinin B1 receptor antagonist , which suggests its potential in treating conditions associated with pain and inflammation .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antibacterial and antifungal properties. A study highlighted that certain pyrazole derivatives demonstrate significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through its inhibition of pro-inflammatory cytokines. Studies have shown that it can reduce levels of TNF-alpha and IL-6 in vitro, suggesting its role in modulating inflammatory responses .

Anticancer Activity

Emerging evidence suggests that pyrazole derivatives can induce apoptosis in cancer cells. For instance, this compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing promise as an anticancer agent by disrupting cell cycle progression .

Case Study 1: Pain Management

In a clinical setting, a derivative of this compound was tested for its efficacy in managing neuropathic pain. Patients receiving the treatment reported significant reductions in pain scores compared to those on placebo, indicating the compound's potential therapeutic application in pain management .

Case Study 2: Antibacterial Efficacy

A laboratory study assessed the antibacterial efficacy of this compound against multi-drug resistant bacterial strains. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, making it a candidate for further development as an antibacterial agent .

Data Tables

Biological Activity Observed Effect Reference
AntibacterialEffective against S. aureus and E. coli
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
CytotoxicityInduced apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using boronic acid intermediates (e.g., (4-(N,N-dimethylsulfamoyl)phenyl)boronic acid) and brominated pyrazole precursors. Key steps include coupling under palladium catalysis and purification via column chromatography . Optimization may involve solvent selection (e.g., THF or DMF), temperature control (80–100°C), and stoichiometric adjustments to improve yields .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify characteristic peaks, such as the dimethylsulfonamide group (δ ~2.7 ppm for N-CH₃) and pyrazole proton environments (δ ~7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • FTIR : Validate sulfonamide S=O stretches (~1150–1350 cm⁻¹) and C-Br bonds (~500–600 cm⁻¹) .

Q. What purification strategies are effective for intermediates in the synthesis of this sulfonamide?

  • Methodology : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to separate intermediates. For polar byproducts, reverse-phase HPLC or recrystallization (e.g., using ethanol/water) may enhance purity .

Advanced Research Questions

Q. How can X-ray crystallography and SHELXL refinement resolve the crystal structure of this compound, and what challenges might arise?

  • Methodology : Single-crystal X-ray diffraction data collected at 296 K can be refined using SHELXL. Challenges include addressing twinning (common in sulfonamides) and low-resolution data. SHELXL’s twin refinement tools (e.g., BASF parameter) and restraints for disordered atoms improve accuracy. Hydrogen bonding networks (e.g., N-H⋯O=S interactions) should be analyzed for stability insights .

Q. What strategies are employed to establish structure-activity relationships (SAR) when evaluating this compound as a kinase inhibitor?

  • Methodology :

  • Biochemical Assays : Measure IC₅₀ values against target kinases (e.g., Mer tyrosine kinase) using ATP-coupled assays .
  • Analog Synthesis : Modify the pyrazole bromine substituent or sulfonamide dimethyl group to assess steric/electronic effects on binding .
  • Co-crystallization : Resolve inhibitor-kinase complexes to map binding interactions (e.g., hydrophobic pockets or halogen bonding with Br) .

Q. How can computational modeling complement experimental data to predict reactivity or binding modes?

  • Methodology :

  • Docking Studies : Use programs like AutoDock Vina to simulate binding poses in kinase active sites, focusing on bromine’s role in hydrophobic interactions .
  • DFT Calculations : Analyze electron density maps to predict regioselectivity in cross-coupling reactions (e.g., Suzuki vs. Buchwald-Hartwig pathways) .

Q. How can discrepancies in crystallographic data (e.g., twinning, low resolution) be resolved using SHELX tools?

  • Methodology : For twinned crystals, apply the HKLF 5 format in SHELXL and refine twin laws (e.g., two-fold rotation). For low-resolution data (<1.0 Å), use restraints on bond lengths/angles and incorporate high-quality reference structures. R-factors below 0.05 and wR₂ < 0.15 indicate reliable refinement .

Q. What are common side reactions during sulfonamide synthesis, and how can they be mitigated?

  • Methodology :

  • Oxidation of Pyrazole : Prevented by inert atmospheres (N₂/Ar) and avoiding strong oxidizers .
  • Dimethylamine Byproducts : Controlled by slow addition of sulfonyl chloride to dimethylamine solutions at 0–5°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.